5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophenes are important heterocyclic scaffolds that are found in natural products . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .
Molecular Structure Analysis
X-ray crystallography analyses reveal that the title compound is a monohydrate . This indicates a highly rotational freedom of the pyridyl group linked at C1 and C4 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical and Chemical Properties Analysis
Thiophene is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Biological Activity and Medicinal Chemistry
Research into thiophene and pyridine derivatives, such as those involving synthesis and biological evaluation, has shown these compounds to have potential as inhibitors with applications in cancer treatment, antidepressant, and anti-inflammatory medication development. For instance, compounds showing potent inhibition of ribonucleotide reductase activity demonstrated significant antineoplastic activity in vivo, suggesting their utility in cancer therapy (Liu et al., 1996). Similarly, novel pyrazolo-pyridine analogs have been synthesized and assessed for their anti-inflammatory properties through cytokine and COX-2 inhibition studies, indicating their potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
Coordination Polymers and Material Chemistry
Thiophene-based ligands have been utilized in the synthesis of coordination polymers with metals such as copper(II) and silver(I). These studies not only offer insights into the structural diversity of coordination polymers but also explore their potential applications in material science, including nonlinear optical properties and electronic applications (Yue et al., 2006).
Synthesis and Structural Analysis
Research into the synthesis of thiophene and pyridine derivatives often aims at developing new methodologies for creating functionalized compounds. These synthesized compounds have been studied for their crystal structure and electronic properties, providing valuable information for the design of molecules with desired physical and chemical characteristics. For example, the synthesis of functionalized thiophene-based pyrazole amides and their structural features through computational applications shed light on their nonlinear optical properties (Kanwal et al., 2022).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with multiple receptors, which makes them effective in various biological and physiological functions .
Mode of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets leads to these various therapeutic effects.
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to the therapeutic properties mentioned above.
Result of Action
One of the synthesized derivatives, compound 112, n-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity . This suggests that the compound could have a similar effect.
Future Directions
Properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-5-14(21-11)16(19)18-9-12-3-2-7-17-15(12)13-6-8-20-10-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLTXFCDZSFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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